N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a methoxyphenyl group, a thiophenyl group, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the reaction of 3-methoxyaniline with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then subjected to cyclization using a cyclopentanecarboxylic acid derivative under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide.
Reduction: Formation of N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentylamine.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-(3-methoxyphenyl)-1-(furan-2-yl)cyclopentanecarboxamide
- N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclohexanecarboxamide
Uniqueness
N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the combination of its methoxyphenyl and thiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-14-7-4-6-13(12-14)18-16(19)17(9-2-3-10-17)15-8-5-11-21-15/h4-8,11-12H,2-3,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYZLPLQKAELGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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